N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

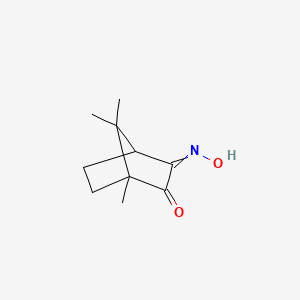

“N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether” is a type of Fmoc-protected amino acid . Fmoc stands for fluorenylmethyloxycarbonyl, a type of protecting group used in peptide synthesis. The “15N” indicates that the nitrogen atom in the compound is the isotope with an atomic mass of 15, which is often used in stable isotope labeling .

Molecular Structure Analysis

The molecular structure of “N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether” would likely include a tyrosine amino acid core, with a fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom, and a tert-butyl ether group attached to the oxygen atom .

Chemical Reactions Analysis

In peptide synthesis, Fmoc-protected amino acids like “N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether” are typically deprotected using a base, which removes the Fmoc group and allows the amino acid to react with the next amino acid in the sequence .

Scientific Research Applications

Synthesis and Characterization in Peptide Research N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is primarily used in the synthesis of peptides. For instance, it has been utilized in the development of highly fluorinated amino acids for NMR spectroscopy applications. Tressler and Zondlo (2016) synthesized Fmoc-perfluoro-tert-butyl tyrosine, a novel highly fluorinated amino acid, which was then used in peptides detectable by NMR spectroscopy at very low concentrations (Tressler & Zondlo, 2016). Similarly, the synthesis of protected L-serine and L-tyrosine using the Fmoc group was reported by Cheng (2004), enhancing yield and purity (Cheng, 2004).

Advanced Applications in Peptide Nucleic Acids In the field of peptide nucleic acids, N-Fmoc amino acids with ether linkages have been synthesized for creating novel oxy-peptide nucleic acids (OPNAs). Kuwahara, Arimitsu, and Sisido (1999) describe synthesizing δ-amino acids with ether linkages and nucleobases on the side chain for OPNAs (Kuwahara, Arimitsu, & Sisido, 1999).

Peptide Synthesis and Hydrogel Formation The compound is also significant in the synthesis of peptides with specific functionalities. For instance, Fichman et al. (2015) discussed the use of Fmoc-modified tyrosine in the formation of hydrogels, combining physical characteristics of Fmoc-Tyr hydrogels with the functionality of catechol groups (Fichman, Guterman, Adler-Abramovich, & Gazit, 2015). This suggests the potential of N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether in developing similar materials with specific structural and functional properties.

Radiolabeling and Imaging Applications In the domain of radiolabeling and imaging, VanBrocklin et al. (2004) synthesized a novel precursor, including a tert-butyl ether, for the preparation of 6-[18F]fluoro-L-m-tyrosine ([18F]FMT), used in PET imaging for dopaminergic function assessment in movement disorders (VanBrocklin et al., 2004).

Mechanism of Action

Target of Action

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether is a derivative of L-serine, with both amino and hydroxyl groups protected

Mode of Action

The Fmoc group (9-fluorenylmethoxycarbonyl) and the tert-butyl ether group serve as protective groups, preventing the amino and hydroxyl groups from reacting until desired .

Safety and Hazards

The safety data sheet for a similar compound, “L-SERINE-N-FMOC, O-TERT-BUTYL ETHER (13C3, 99%; 15N, 99%)”, indicates that it may be harmful if inhaled, may cause respiratory irritation, may be harmful in contact with skin, may cause moderate irritation, may cause eye irritation, and may be harmful if swallowed .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether involves the protection of the tyrosine hydroxyl group with a tert-butyl group, followed by the introduction of the Fmoc protecting group on the amino group. The nitrogen-15 isotope is then introduced into the tyrosine ring, followed by deprotection of the tert-butyl group and Fmoc group to yield the final product.", "Starting Materials": [ "L-Tyrosine", "Tert-butyl bromoacetate", "Diisopropylethylamine (DIPEA)", "N,N-Dimethylformamide (DMF)", "Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)", "Sodium azide (NaN3)", "Sodium borohydride (NaBH4)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethyl acetate", "Methanol" ], "Reaction": [ "Protection of tyrosine hydroxyl group with tert-butyl group using tert-butyl bromoacetate and DIPEA in DMF solvent", "Introduction of Fmoc protecting group on amino group using Fmoc-Cl and DIPEA in DMF solvent", "Introduction of nitrogen-15 isotope into tyrosine ring using NaN3 and NaBH4 in DMF solvent", "Deprotection of tert-butyl group using HCl in methanol solvent", "Deprotection of Fmoc group using NaOH in DMF solvent", "Purification of final product using ethyl acetate solvent" ] } | |

CAS RN |

1217437-39-2 |

Product Name |

N-Fmoc-(15N)-L-Tyrosine O-Tertbutyl Ether |

Molecular Formula |

C₂₈H₂₉¹⁵NO₅ |

Molecular Weight |

460.53 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)